molecular formula C12H25ClN2O3 B2794821 6-(6-Aminohexanamido)hexanoic acid dihydrochloride CAS No. 1909305-93-6

6-(6-Aminohexanamido)hexanoic acid dihydrochloride

Cat. No.: B2794821
CAS No.: 1909305-93-6
M. Wt: 280.79 g/mol
InChI Key: AFVDASJUVHAFKG-UHFFFAOYSA-N
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Description

6-(6-Aminohexanamido)hexanoic acid dihydrochloride is an organic compound with the molecular formula C12H24N2O3. It is a derivative of hexanoic acid and contains an amino group, making it a versatile compound in various chemical and biological applications. This compound is typically found as a white crystalline powder and is known for its solubility in water and limited solubility in organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(6-Aminohexanamido)hexanoic acid dihydrochloride involves the amidation reaction between 6-aminohexanoic acid and hexanedioic acid. The reaction typically occurs under acidic conditions to facilitate the formation of the amide bond. The process involves heating the reactants in the presence of a dehydrating agent to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

6-(6-Aminohexanamido)hexanoic acid dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(6-Aminohexanamido)hexanoic acid dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Acts as a cross-linking agent for proteins and peptides, enhancing their stability and functionality.

    Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(6-Aminohexanamido)hexanoic acid dihydrochloride involves its ability to form stable amide bonds with other molecules. This property makes it an effective cross-linking agent, allowing it to stabilize the structure of proteins and peptides. The compound interacts with amino groups on target molecules, forming covalent bonds that enhance their stability and functionality .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(6-Aminohexanamido)hexanoic acid dihydrochloride is unique due to its dual functional groups (amino and amide), which provide versatility in chemical reactions and applications. Its ability to form stable cross-links with proteins and peptides sets it apart from simpler analogs .

Biological Activity

6-(6-Aminohexanamido)hexanoic acid dihydrochloride, also known as a derivative of aminocaproic acid, is a compound of significant interest in biochemical and pharmaceutical research. This compound exhibits several biological activities, particularly in the context of hemostasis and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C₁₂H₂₄N₂O₃
  • Molecular Weight : 244.34 g/mol
  • CAS Number : 1909305-93-6
  • Physical State : White solid, melting point approximately 82–83 °C

The structure consists of a hexanoic acid backbone with amino groups that enhance its solubility and interaction with biological systems.

The biological activity of this compound is primarily linked to its role as an antifibrinolytic agent. It acts by inhibiting the activation of plasminogen to plasmin, thus preventing fibrinolysis (the breakdown of blood clots). This mechanism is similar to that of tranexamic acid and aminocaproic acid, which are well-established in clinical settings for managing bleeding disorders.

Hemostatic Activity

Research has demonstrated that this compound exhibits significant hemostatic properties. In a study evaluating various amide derivatives, including this compound, it was found to have a notable impact on clotting times:

CompoundThrombin Time (TT) (s)Prothrombin Time (PT) (s)Activated Partial Thromboplastin Time (aPTT) (s)
Control15.7--
Amide 614.6-Significantly decreased
Amide 8Shorter than control--

The results indicate that amides like 6 and 8 significantly lower TT compared to controls, suggesting enhanced clot formation capabilities.

Cytotoxicity and Safety Profile

In vitro studies assessing cytotoxicity on peripheral blood monocyte/macrophage cell lines showed that the compound did not induce significant cytotoxic effects or DNA damage at various concentrations. The hemolysis tests indicated that hemolysis did not exceed 1%, demonstrating a favorable safety profile for potential therapeutic use .

Clinical Applications

  • Surgical Use : The compound has been investigated for its application in surgeries where blood loss is a concern, such as cardiac surgery and orthopedic procedures.
  • Management of Menorrhagia : Similar compounds have been utilized in gynecological practices for treating heavy menstrual bleeding, showcasing its potential in women's health .

Comparative Analysis with Other Antifibrinolytics

A comparative study with other antifibrinolytic agents like tranexamic acid revealed similar efficacy in reducing bleeding during surgical procedures while maintaining a better safety profile concerning side effects such as gastrointestinal disturbances .

Properties

CAS No.

1909305-93-6

Molecular Formula

C12H25ClN2O3

Molecular Weight

280.79 g/mol

IUPAC Name

6-(6-aminohexanoylamino)hexanoic acid;hydrochloride

InChI

InChI=1S/C12H24N2O3.ClH/c13-9-5-1-3-7-11(15)14-10-6-2-4-8-12(16)17;/h1-10,13H2,(H,14,15)(H,16,17);1H

InChI Key

AFVDASJUVHAFKG-UHFFFAOYSA-N

SMILES

C(CCC(=O)NCCCCCC(=O)O)CCN.Cl.Cl

Canonical SMILES

C(CCC(=O)NCCCCCC(=O)O)CCN.Cl

solubility

not available

Origin of Product

United States

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